Cas no 2225142-40-3 (4-methanesulfonyl-5-methylfuran-2-sulfonamide)

4-Methanesulfonyl-5-methylfuran-2-sulfonamide is a specialized sulfonamide derivative featuring a furan ring substituted with both methanesulfonyl and sulfonamide functional groups. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for designing bioactive molecules. The presence of dual sulfonyl groups enhances its reactivity, making it suitable for further functionalization or as a key precursor in heterocyclic synthesis. Its structural features may contribute to interactions with biological targets, particularly in enzyme inhibition or receptor modulation applications. The compound's stability and well-defined reactivity profile support its utility in controlled synthetic pathways.
4-methanesulfonyl-5-methylfuran-2-sulfonamide structure
2225142-40-3 structure
Product Name:4-methanesulfonyl-5-methylfuran-2-sulfonamide
CAS No:2225142-40-3
MF:C6H9NO5S2
MW:239.269359350204
CID:6190829
PubChem ID:136576384
Update Time:2025-06-28

4-methanesulfonyl-5-methylfuran-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methanesulfonyl-5-methylfuran-2-sulfonamide
    • AKOS034185814
    • 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide
    • EN300-1718376
    • Z3214357029
    • 5-methyl-4-methylsulfonylfuran-2-sulfonamide
    • 2225142-40-3
    • starbld0036265
    • Inchi: 1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11)
    • InChI Key: HMOLUHNUJSRTKX-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=C(OC=1C)S(N)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 238.99221473g/mol
  • Monoisotopic Mass: 238.99221473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 124Ų

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Additional information on 4-methanesulfonyl-5-methylfuran-2-sulfonamide

4-methanesulfonyl-5-methylfuran-2-sulfonamide (CAS No. 2225142-40-3): An Overview of a Promising Compound in Medicinal Chemistry

4-methanesulfonyl-5-methylfuran-2-sulfonamide (CAS No. 2225142-40-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 4-methanesulfonyl-5-methylfuran-2-sulfonamide is characterized by a furan ring substituted with a methanesulfonyl group at the 4-position and a methyl group at the 5-position, with a sulfonamide moiety attached to the 2-position of the furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it an intriguing subject for further investigation.

Recent studies have highlighted the potential of 4-methanesulfonyl-5-methylfuran-2-sulfonamide in various therapeutic areas. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-methanesulfonyl-5-methylfuran-2-sulfonamide has also demonstrated significant antimicrobial activity. Research has indicated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding is particularly relevant in light of the growing global concern over antibiotic resistance. The mechanism by which 4-methanesulfonyl-5-methylfuran-2-sulfonamide exerts its antimicrobial effects is not yet fully understood, but it is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.

The anticancer potential of 4-methanesulfonyl-5-methylfuran-2-sulfonamide has also been explored in several preclinical studies. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that 4-methanesulfonyl-5-methylfuran-2-sulfonamide could be a valuable lead compound for the development of novel anticancer agents.

Beyond its direct biological activities, 4-methanesulfonyl-5-methylfuran-2-sulfonamide has also been investigated for its potential as a pharmacological tool. The unique structural features of this compound make it an excellent candidate for use in structure-activity relationship (SAR) studies, which aim to elucidate the relationship between molecular structure and biological activity. By systematically modifying the chemical structure of 4-methanesulfonyl-5-methylfuran-2-sulfonamide, researchers can gain valuable insights into the molecular determinants of its biological effects and optimize its therapeutic potential.

In conclusion, 4-methanesulfonyl-5-methylfuran-2-sulfonamide (CAS No. 2225142-40-3) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its anti-inflammatory, antimicrobial, and anticancer activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an important role in advancing our understanding and treatment of various diseases.

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